molecular formula C11H18N2O2 B8458509 N-(5-t-butyl-3-isoxazolyl)isobutyramide

N-(5-t-butyl-3-isoxazolyl)isobutyramide

Cat. No.: B8458509
M. Wt: 210.27 g/mol
InChI Key: SIPKOMRKJGMRLM-UHFFFAOYSA-N
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Description

N-(5-t-butyl-3-isoxazolyl)isobutyramide is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylpropanamide

InChI

InChI=1S/C11H18N2O2/c1-7(2)10(14)12-9-6-8(15-13-9)11(3,4)5/h6-7H,1-5H3,(H,12,13,14)

InChI Key

SIPKOMRKJGMRLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NOC(=C1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-5-t-butylisoxazole (2.80 g) in pyridine (10 ml) is dropwise added isobutyryl chloride (2.34 g) keeping the mixture below 10° C. The reaction mixture is stirred with cooling for 30 minutes and at room temperature for 1 hour and evaporated to remove the pyridine. The residue is mixed with 5% hydrochloric acid solution (40 ml) and shaken with methylene chloride. The methylene chloride layer is separated, washed with saturated aqueous sodium hydrogen carbonate and water, dried over anhydrous sodium sulfate and evaporated to remove the methylene chloride. The residue is chromatographed on a column of silica gel and recrystallized from n-hexane to give N-(5-t-butyl-3-isoxazolyl)isobutyramide (3.85 g) as colorless needles melting at 123.0° to 124.0° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 175 mg (0.52 mmol) of N-(5-tert-butyl-isoxazol-3-yl)-2-methyl-2-(piperidin-3-ylmethylsulfanyl)-propionamide 0.18 mL (1.04 mmol) of N,N-diisopropylethylamine and acetic anhydride (1.5 mL) were heated for 0.5 h to 100° C. within a microwave (CEM discover). The solvent was removed under reduced pressure. The residue was dissolved in DCM (5 mL) and washed with saturated aqueous NaHCO3 solution (5 mL). The organic phase was dried over Na2SO4, filtered and the filtrate concentrated under reduced pressure to afford 183 mg of 241-acetyl-piperidin-3-ylmethylsulfanyl)-N-(5-tert-butyl-isoxazol-3-yl)-2-methyl-propionamide, which was used in the next step without further purification.
Name
N-(5-tert-butyl-isoxazol-3-yl)-2-methyl-2-(piperidin-3-ylmethylsulfanyl)-propionamide
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One

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